molecular formula C14H14ClN3O2S B276841 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester

Cat. No. B276841
M. Wt: 323.8 g/mol
InChI Key: PPMPGYXAMFTXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester, also known as CBX-8, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBX-8 is a pyrimidine derivative with a molecular formula of C16H14ClN3O2S and a molecular weight of 365.82 g/mol.

Mechanism Of Action

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester works by inhibiting the activity of KDM4A, a histone demethylase that plays a key role in cancer cell proliferation. KDM4A is overexpressed in many types of cancer, making it a promising target for cancer therapy. 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester binds to the active site of KDM4A, preventing it from demethylating histones and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has been shown to inhibit the activity of other histone demethylases, including KDM4B and KDM4C. 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has also been found to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has several advantages for lab experiments. It is a small molecule that can easily penetrate cells, making it an effective tool for studying intracellular processes. 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester is also stable and can be easily synthesized in large quantities. However, 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has some limitations, including its relatively low potency and selectivity for KDM4A compared to other histone demethylases.

Future Directions

There are several future directions for research on 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester. One potential direction is the development of more potent and selective KDM4A inhibitors based on the structure of 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester. Another direction is the investigation of the anti-inflammatory properties of 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester for the treatment of inflammatory diseases. Additionally, 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester could be further studied for its potential as an antibiotic agent. Finally, the potential of 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester for combination therapy with other anti-cancer agents could be explored.

Synthesis Methods

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis of 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester involves the reaction of 4-chlorobenzyl mercaptan with 2,4-dichloro-5-nitropyrimidine to form 4-chlorobenzyl 2,4-dichloro-5-nitropyrimidine-6-thiol. This intermediate is then reacted with ethyl 2-aminoacetate to form 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester.

Scientific Research Applications

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has been shown to have potential applications in scientific research, particularly in the field of cancer research. 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has been found to inhibit the growth of cancer cells by targeting the histone demethylase KDM4A, which plays a key role in cancer cell proliferation. 4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

4-Amino-2-(4-chloro-benzylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester

Molecular Formula

C14H14ClN3O2S

Molecular Weight

323.8 g/mol

IUPAC Name

ethyl 4-amino-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14ClN3O2S/c1-2-20-13(19)11-7-17-14(18-12(11)16)21-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3,(H2,16,17,18)

InChI Key

PPMPGYXAMFTXBR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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